

# Technical Guide: Commercial Availability & Synthesis of 3-Chloro-4-vinylpyridine

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## Compound of Interest

Compound Name: 3-Chloro-4-vinylpyridine

CAS No.: 1168722-58-4

Cat. No.: B1404089

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## Executive Summary

**3-Chloro-4-vinylpyridine** (CAS: 1168722-58-4) is a specialized heterocyclic monomer used primarily as a building block in the synthesis of functionalized polymers (e.g., for ion-exchange resins or catalytic supports) and as an intermediate in pharmaceutical development (e.g., Heck reaction substrates).

Unlike its parent compound, 4-vinylpyridine, the 3-chloro derivative is not a commodity chemical. It is classified as a "Made-to-Order" building block by most major catalog suppliers. Consequently, researchers must often choose between a long-lead-time purchase (2–6 weeks) or in-house synthesis.

This guide provides a validated sourcing strategy, a technical evaluation of commercial purity, and two distinct synthesis protocols for laboratory and pilot-scale preparation.

## Commercial Availability & Supply Landscape

### Market Status

The molecule is commercially available but rarely held in stock. Major distributors typically list it as a non-stock item sourced from specialized synthesis houses in Eastern Europe or China.

## Validated Suppliers Table

Supplier	Catalog / Ref ID	Purity Grade	Typical Lead Time	Primary Role
Enamine	ENAH30522A0F	>95% (NMR)	2–4 Weeks	Primary Source (Originator)
Sigma-Aldrich	Via Enamine	>95%	3–6 Weeks	Distributor
Combi-Blocks	Inquire	Custom	4–8 Weeks	Custom Synthesis
Bld Pharm	Inquire	Custom	4–6 Weeks	Custom Synthesis



*Critical Note: "In Stock" labels on aggregator sites (e.g., MolPort, ChemSpace) often reflect virtual inventory. Always request a Certificate of Analysis (CoA) dated within the last 6 months before placing a bulk order, as vinylpyridines degrade over time even with inhibitors.*

## Technical Specifications & QC Protocols

Due to the reactive nature of the vinyl group, **3-chloro-4-vinylpyridine** is prone to spontaneous polymerization. Rigorous QC upon receipt is mandatory.

## Chemical Profile[1][2][3][4][5][6]

- CAS Number: 1168722-58-4
- Molecular Formula: C<sub>7</sub>H<sub>6</sub>ClN
- Molecular Weight: 139.58 g/mol

- Appearance: Colorless to pale yellow liquid (darkens upon oxidation/polymerization).
- Stabilizer: Typically stabilized with 100–500 ppm 4-tert-butylcatechol (TBC) or Hydroquinone (HQ).

## Self-Validating QC Protocol

To verify identity and purity, use the following sequence. This distinguishes the monomer from its polymer and starting materials.

- Visual Inspection: If the liquid is viscous or syrupy, significant polymerization has occurred.
- $^1\text{H-NMR}$  ( $\text{CDCl}_3$ ):
  - Diagnostic Signals: Look for the vinyl group's characteristic AMX spin system.
    - ~6.6–6.8 ppm (dd, 1H, vinyl -H)
    - ~5.5–6.0 ppm (dd, 2H, vinyl -H)
  - Impurity Check: 3-Chloro-4-methylpyridine (precursor) will show a singlet methyl peak at ~2.3 ppm.
- TLC (Thin Layer Chromatography):
  - Mobile Phase: 20% Ethyl Acetate in Hexanes.
  - Visualization: UV (254 nm). The monomer moves ( ), while the polymer remains at the baseline.

## Synthesis Protocols (In-House Preparation)

If commercial lead times are prohibitive, **3-chloro-4-vinylpyridine** can be synthesized in-house. We present two routes: Route A (Scalable/Industrial) and Route B (High

Reliability/MedChem).

## Route A: The "Modified Industrial" Method (Condensation)

Best for: Multi-gram to kilogram scale where cost is a driver.

Mechanism: Condensation of 3-chloro-4-methylpyridine with formaldehyde followed by dehydration. The electron-withdrawing chlorine atom at C3 increases the acidity of the C4-methyl protons, facilitating the reaction compared to 4-picoline.

Protocol:

- Reagents: 3-Chloro-4-methylpyridine (1.0 eq), Paraformaldehyde (1.2 eq), Water (solvent).
- Condensation: Heat the mixture in a sealed autoclave at 130–140°C for 12 hours.
- Dehydration: The intermediate 2-(3-chloro-4-pyridyl)ethanol is isolated. Dehydrate using solid NaOH or KOH at reduced pressure (10–20 mmHg) and high temperature (160°C). The product distills off as it forms.
- Yield: Typically 40–60%.

## Route B: Regioselective Suzuki Coupling

Best for: Rapid lab-scale access (100 mg – 5 g) with high purity.

Mechanism: Palladium-catalyzed cross-coupling of 3,4-dichloropyridine with a vinylboron species. Regioselectivity: Oxidative addition of Pd(0) occurs preferentially at the C4 position (para to Nitrogen) due to lower electron density compared to the C3 position (meta to Nitrogen). This ensures the formation of **3-chloro-4-vinylpyridine** rather than the 4-chloro-3-vinyl isomer.

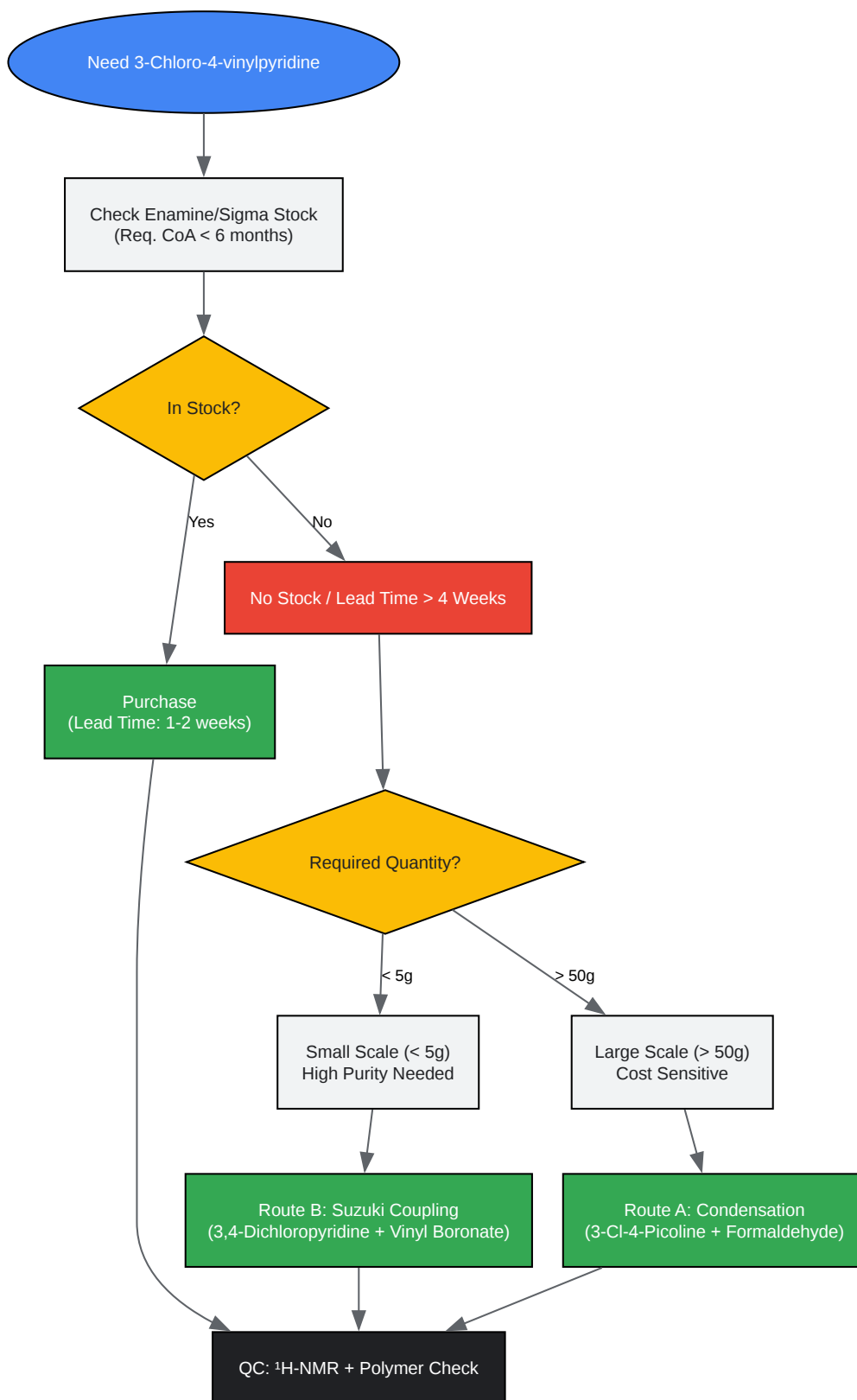
Protocol:

- Reagents:
  - Substrate: 3,4-Dichloropyridine (1.0 eq)

- Coupling Partner: Vinylboronic acid pinacol ester (1.1 eq) or Potassium vinyltrifluoroborate.
- Catalyst: Pd(dppf)Cl<sub>2</sub> (3–5 mol%) or Pd(PPh<sub>3</sub>)<sub>4</sub>.
- Base: K<sub>2</sub>CO<sub>3</sub> (3.0 eq) or Cs<sub>2</sub>CO<sub>3</sub>.
- Solvent: 1,4-Dioxane/Water (4:1).
- Procedure:
  - Degas solvents thoroughly (Argon sparge).
  - Combine reagents in a pressure vial.
  - Heat to 85–95°C for 4–12 hours. Monitor by LC-MS.
- Workup: Dilute with EtOAc, wash with brine. Purify via flash column chromatography (Silica, Hex/EtOAc).
- Yield: Typically 75–85%.

## Decision Framework & Workflow

The following diagram illustrates the logical decision path for sourcing this material, balancing time vs. cost.



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Figure 1: Strategic sourcing and synthesis decision tree for **3-Chloro-4-vinylpyridine**.

## Handling & Storage

- Inhibition: Ensure the product contains 100–200 ppm TBC (4-tert-butylcatechol) immediately after synthesis or purification.
- Storage: Store at -20°C in the dark.
- Removal of Inhibitor: Before use in polymerization, pass the monomer through a small column of activated basic alumina or wash with 5% NaOH solution followed by drying.

## References

- Lutz, M. R., et al. (2017). Regioselective Cross-Coupling of 2,4-Dichloropyridines.[1] Journal of Organic Chemistry.[2] (Mechanistic basis for C4 selectivity).
- Scipoly.Safety Data Sheet: 4-Vinylpyridine (Analogous Hazards). Scientific Polymer Products. Retrieved from [\[Link\]](#)
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## Sources

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- 2. [Suzuki Coupling](https://www.organic-chemistry.org) [[organic-chemistry.org](https://www.organic-chemistry.org)]
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